molecular formula C11H8BrNO B2938216 1-(6-Bromoquinolin-3-yl)ethanone CAS No. 1309365-98-7

1-(6-Bromoquinolin-3-yl)ethanone

Cat. No.: B2938216
CAS No.: 1309365-98-7
M. Wt: 250.095
InChI Key: CNAKSEANMTUNDP-UHFFFAOYSA-N
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Description

1-(6-Bromoquinolin-3-yl)ethanone is an organic compound with the molecular formula C11H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an ethanone group at the 3rd position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromoquinolin-3-yl)ethanone can be synthesized through several methods. One common method involves the bromination of quinoline derivatives followed by the introduction of the ethanone group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

  • Substituted quinoline derivatives
  • Carboxylic acids or alcohols
  • Coupled products with extended aromatic systems

Scientific Research Applications

1-(6-Bromoquinolin-3-yl)ethanone is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research into its potential as a pharmacophore for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(6-Bromoquinolin-3-yl)ethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethanone group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Bromoquinolin-6-yl)ethanone
  • 1-(6-Chloroquinolin-3-yl)ethanone
  • 1-(6-Fluoroquinolin-3-yl)ethanone

Comparison: 1-(6-Bromoquinolin-3-yl)ethanone is unique due to the specific position of the bromine atom and the ethanone group, which influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different reactivity patterns and binding affinities due to the larger size and different electronic properties of the bromine atom.

Properties

IUPAC Name

1-(6-bromoquinolin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKSEANMTUNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL RBF containing 6-bromoquinoline-3-carboxylic acid (1.0 g, 4.0 mmol) was added THF (15 mL) and the mixture was allowed to stir at 23° C. for 2 min. At this time, 4-methylmorpholine (1.3 ml, 12 mmol) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 g, 6.0 mmol) were added in single portions. The reaction was allowed to stir for 1 h and then N,O-dimethylhydroxylamine hydrochloride (0.43 g, 4.4 mmol) was added in one portion. The reaction was allowed to stir overnight and the diluted with water. It was extracted with EtOAc (3×). The combined organics were washed with sodium carbonate (3×10%), ammonium chloride (2× sat.), sodium bicarbonate and brine. It was dried with magnesium sulfate, filtered and concentrated to give an off white solid. The reaction was repeated on a 3.0 g scale of 6-bromoquinoline-3-carboxylic acid. The combined theoretical yield=4.71 g (135%)) was subjected to a 120 g Isco column (30 to 60% EtOAc in hexanes) to give 6-bromo-N-methoxy-N-methylquinoline-3-carboxamide Step 2: To a 500 mL RBF containing 6-bromo-N-methoxy-N-methylquinoline-3-carboxamide (4.00 g, 13.6 mmol) was added THF (50 mL) and the mixture was allowed to stir at 0° C. for 5 min. At this time, methyl magnesium bromide (3 M in ether) (4.5 mL, 13.6 mmol) was added in a fast dropwise manner. After 1 h the material was quenched with the addition sodium bicarbonate (sat 100 mL) and extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried with sodium sulfate, filtered, concentrated and subjected to 80 g Isco column to give 1-(6-bromoquinolin-3-yl)ethanone as a white solid. Step 3: 1-(6-Bromoquinolin-3-yl)ethanone (170 mg, 680 μmol) was placed in a microwave tube and toluene (2 mL) was added before the addition of methyl(triphenylphosphoranylidene)acetate (227 mg, 680 μmol) in one portion. The tube was irradiated in the microwave at 140° C. for 10 min. An additional portion of (triphenylphosphoranylidene)acetate (80 mg) was added to the tube and it was then irradiated in the microwave at 160° C. for 60 min. The crude reaction material was loaded directly to a 40 g Isco column to give methyl 3-(6-bromoquinolin-3-yl)but-2-enoate (150 mg) as a mixture of E and Z isomers. Step 4: A microwave tube (25 mL) was charged with 1,4-dioxane (4 mL) and methyl 3-(6-bromoquinolin-3-yl)but-2-enoate (320 mg, 1045 μmol). O-tolylboronic acid (242 mg, 1777 μmol) was added to the tube followed by sodium carbonate (1045 μl, 2090 μmol) and tetrakis(triphenylphosphine)palladium(0) (60 mg). The tube was irradiated in a microwave at 90° C. for 20 min. The crude mixture was diluted with sodium bicarbonate (75 mL, sat) and extracted with EtOAc (3×30 mL). The combined organics were washed with brine, dried with sodium sulfate, filtered and concentrated to give methyl 3-(6-o-tolylquinolin-3-yl)but-2-enoate (325 mg, 98%) as a yellow oil. The material was taken directly to the next reaction. Step 5: To a 500 mL RBF containing methyl 3-(6-o-tolylquinolin-3-yl)but-2-enoate (325 mg, 1024 μmol) was added THF (6 mL) and water (2 mL) the mixture was allowed to stir at 23° C. for 2 min. At this time, lithium hydroxide (245 mg, 10240 μmol) and the reaction was allowed to stir for 48 h. The material was poured into EtOAc (50 mL) and HCl (0.5 M, 100 mL) was added to the flask. The layers were separated and the aqueous layer was extracted with DCM (4×30 ml). The combined organic layers were washed with brine, dried with sodium sulfate, filtered and concentrated to give carboxylic acid (369 mg). The crude acid was dissolved in NMP (4928 μL, 51200 μmol) and DIPEA (715 μL, 4096 μmol) was added before the addition of cyclohexanemethylamine (348 μL, 3072 μmol) and tbtu coupling reagent (493 mg, 1536 μmol). The reaction was allowed to stir for 12 h and then poured into sodium bicarbonate. The aqueous layer was extracted with EtOAc (3×25 mL). The combined organics were washed the brine, dried with sodium sulfate, filtered and subjected to a 40 g Isco columns to give (N-(cyclohexylmethyl)-3-(6-o-tolylquinolin-3-yl)but-2-enamide (300 mg, 74% yield). Step 6: A RBF (25 mL) was charged with (cyclohexylmethyl)-3-(6-o-tolylquinolin-3-yl)but-2-enamide (184 mg), MeOH (15 mL) and palladium on carbon (10% by weight, 50 mg). Hydrogen was bubbled through the reaction for 15 min and then it was allowed to stir for 2 h under 1.0 atm of hydrogen. The crude mixture was passed though a plug of silica gel under a pad of celite and eluted with EtOAc. The volatiles were removed by rotary evaporation to give N-(cyclohexylmethyl)-3-(6-o-tolylquinolin-3-yl) butanamide. Step 7: To a RBF (50 mL) containing N-(cyclohexylmethyl)-3-(6-o-tolylquinolin-3-yl) butanamide (185 mg) was added DCM (15 mL) and the flask was placed on an ice bath. After 10 min, mCPBA (239 mg, 3 eq) were added in one portion. The reaction was allowed to stir for 30 min and then diluted with DCM (75 mL). The organic layer was washed with sodium bicarbonate (sat, 3×50 mL), brine and dried with sodium sulfate. The dried solution was filtered, concentrated and diluted with 1-(trifluoromethyl)benzene (10 mL). To the RBF containing the N-oxide was added tert-butylamine (338 mg, 10 eq) followed by p-toluenesulfonic anhydride (196 mg, 1.3 eq) portion wise over 3 min. After 5 min, the crude reaction was dilute with DCM (50 ml), washed with NaOH (1N, 2×50 mL), sodium bicarbonate (sat, 1×50 mL), brine, dried with sodium sulfate. The dried solution was filtered and concentrated to give 300 mg crude brown oil. This material was purified by chromatography on a 40 g Isco column (5 to 35% EtOAc in hexanes) to give 3-(2-(tert-butylamino)-6-o-tolylquinolin-3-yl)-N-(cyclohexylmethyl) butanamide (105 mg, 48% yield). A portion of this material was subjected to TFA (5 mL) at 72° C. for 1 h. The TFA was removed by rotary evaporator and then diluted with dichloromethane. The organic layer was washed with NaOH (1N, 50 mL). The aqueous layer was back extracted with DCM, washed with brine, dried with sodium sulfate, filtered and concentrated to give 3-(2-amino-6-o-tolylquinolin-3-yl)-N-(cyclohexylmethyl)butanamide of a slightly brown oil. MS (ESI, pos. ion) m/z: 412 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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